molecular formula C16H15NO2 B14230868 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene CAS No. 823228-04-2

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene

Katalognummer: B14230868
CAS-Nummer: 823228-04-2
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: OTWJCQYEDLXPNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene is a chemical compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a dec-3-ene-1,5-diyn-1-yl group

Vorbereitungsmethoden

The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dec-3-ene-1,5-diyn-1-yl group: This can be achieved through the coupling of appropriate alkyne precursors under specific conditions.

    Nitration of Benzene: The benzene ring is nitrated using concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The dec-3-ene-1,5-diyn-1-yl group is then coupled to the nitrated benzene ring using a suitable catalyst and reaction conditions.

Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate.

Wissenschaftliche Forschungsanwendungen

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may find applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-(Dec-3-ene-1,5-diyn-1-yl)-4-nitrobenzene can be compared with similar compounds such as:

    1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.

    1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene: The presence of a methyl group instead of a nitro group results in variations in reactivity and applications.

    4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl:

Eigenschaften

CAS-Nummer

823228-04-2

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

1-dec-3-en-1,5-diynyl-4-nitrobenzene

InChI

InChI=1S/C16H15NO2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h7-8,11-14H,2-4H2,1H3

InChI-Schlüssel

OTWJCQYEDLXPNC-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC=CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.